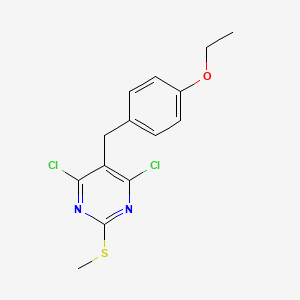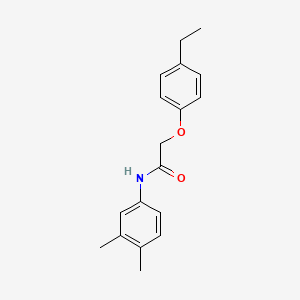
5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Descripción general
Descripción
The compound “5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a derivative of the 1,2,4-triazole class of compounds. 1,2,4-triazoles are a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . The “5-(2-methoxyphenyl)” part suggests the presence of a methoxyphenyl group attached to the 5th position of the triazole ring.
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a 2-methoxyphenyl group. The exact structure, including the positions of the atoms and the bond lengths and angles, would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, particularly as nucleophiles in reactions with electrophiles. The methoxyphenyl group may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methoxy group and the triazole ring) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antidepressant Activity
5-Aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, including derivatives like 5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been evaluated for potential antidepressant activity. These compounds were found to be effective antagonists of RO 4-1284-induced hypothermia and reserpine-induced ptosis in mice, signifying their potential in managing depression. The activity was particularly noted in compounds substituted with haloaryl groups at the 5-position of the triazole nucleus, and with methyl groups at the 2- and 4-positions. Interestingly, replacing the thiocarbonyl group at the 3-position with a carbonyl group resulted in the loss of activity, highlighting the importance of the thiocarbonyl group in the compound's antidepressant effects (Kane et al., 1988).
Metabolic Pathways and Pharmacokinetics
The metabolic pathways of variants of this compound class have been studied in vivo. For instance, the metabolism of 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was examined in rats, revealing pathways like reduction, N-acetylation, and N-dealkylation. Understanding these metabolic pathways is crucial for developing pharmaceuticals, as it informs the drug's stability, bioavailability, and potential interactions with other substances (Oruç et al., 2003).
Neuroprotective and Anticonvulsant Properties
Certain derivatives of 1,2,4-triazoles, including 5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been evaluated for their neuroprotective and anticonvulsant properties. Compounds in this class have shown efficacy in various experimental seizure models in mice, suggesting their potential as anticonvulsant agents. These findings are crucial, especially in the context of diseases like epilepsy, where there's a constant need for more effective and safer treatment options (Cao et al., 2013).
Imaging and Diagnostic Applications
Derivatives of 1,2,4-triazoles have also been explored for their potential in imaging and diagnostics. For instance, compounds like 1,5-bis(4-methoxyphenyl)-3-(alkoxy)-1 H-1,2,4-triazoles have been evaluated as potential positron emission tomography (PET) radioligands for selectively imaging cyclooxygenase-1 (COX-1) in monkey and human brains. This application is vital for studying various neurological conditions and the role of inflammation in these conditions (Shrestha et al., 2018).
Safety and Hazards
Direcciones Futuras
The study of 1,2,4-triazole derivatives is an active area of research, particularly in the development of new pharmaceuticals and agrochemicals . The compound “5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” could potentially be studied for similar applications, depending on its biological activity and physicochemical properties.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZISKSHYDXJAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358960 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
CAS RN |
39631-37-3 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)

![4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)

![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)
